molecular formula C17H20N2O2 B13821857 Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide CAS No. 31401-36-2

Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide

Cat. No.: B13821857
CAS No.: 31401-36-2
M. Wt: 284.35 g/mol
InChI Key: BZRVTWXLAZABOC-UHFFFAOYSA-N
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Description

4’-Butyl-4-methoxyazoxybenzene is an organic compound with the molecular formula C17H20N2O2. It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Butyl-4-methoxyazoxybenzene typically involves the reaction of 4-butylaniline with 4-methoxybenzene diazonium salt. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as copper powder. The reaction proceeds through the formation of an intermediate azo compound, which is subsequently oxidized to form the azoxy compound .

Industrial Production Methods

Industrial production of 4’-Butyl-4-methoxyazoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4’-Butyl-4-methoxyazoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Butyl-4-methoxyazoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Butyl-4-methoxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates and interact with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-4’-methoxyazobenzene: Similar structure but with an azo group instead of an azoxy group.

    4-Butyl-4’-nitroazoxybenzene: Contains a nitro group in place of the methoxy group.

    4-Butyl-4’-hydroxyazoxybenzene: Features a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both butyl and methoxy groups enhances its solubility and stability, making it a valuable compound for various research and industrial purposes .

Biological Activity

Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide, also known as bis(4-methoxyphenyl)diazene 1-oxide, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C14H14N2O3
  • Molecular Weight : 258.2726 g/mol
  • CAS Registry Number : 1562-94-3
  • IUPAC Name : this compound

The structure of this compound features a diazene core with two aromatic substituents, which may contribute to its biological activity.

Antiproliferative Effects

Recent studies have indicated that compounds related to diazene derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, a compound structurally similar to diazene was found to inhibit the growth of tumor cell lines such as DLD-1 and T24 with an IC50 value in the low micromolar range .

The mechanism of action for diazene derivatives often involves the inhibition of specific enzymes or pathways critical for cell proliferation. In one study, it was noted that certain diazene compounds acted as inhibitors of protein methyltransferases and demethylases, which are crucial for regulating gene expression and cellular functions .

Case Studies

  • Study on Antiproliferative Activity :
    • Objective : To evaluate the antiproliferative effects of diazene derivatives on cancer cell lines.
    • Methodology : Cell viability assays were conducted using DLD-1 and T24 cell lines.
    • Findings : The compound exhibited significant growth inhibition with IC50 values around 1.7 μM for DLD-1 cells .
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effects on methyltransferases.
    • Methodology : Various concentrations of diazene derivatives were tested against several methyltransferase enzymes.
    • Findings : The compound selectively inhibited GLP methyltransferase with an IC50 of 0.7 μM while showing lower potency against other enzymes .

Data Table: Summary of Biological Activities

Biological ActivityCell Line/TargetIC50 Value (μM)Reference
Antiproliferative ActivityDLD-11.7
Antiproliferative ActivityT24Not specified
Methyltransferase InhibitionGLP0.7
Methyltransferase InhibitionOther methyltransferases>45

Properties

CAS No.

31401-36-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

(4-butylphenyl)imino-(4-methoxyphenyl)-oxidoazanium

InChI

InChI=1S/C17H20N2O2/c1-3-4-5-14-6-8-15(9-7-14)18-19(20)16-10-12-17(21-2)13-11-16/h6-13H,3-5H2,1-2H3

InChI Key

BZRVTWXLAZABOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Origin of Product

United States

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